molecular formula C13H23BO2 B591928 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 1046831-99-5

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B591928
CAS RN: 1046831-99-5
M. Wt: 222.135
InChI Key: NWCZEVPFXFKMNT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds. It is a colorless, odorless, and non-toxic solid that is soluble in organic solvents such as ethanol, ether, and benzene. This compound has been widely studied in the scientific community due to its potential applications in a variety of fields, such as organic synthesis, catalysis, and polymer science.

Scientific Research Applications

Synthesis and Molecular Solar Thermal Energy Storage

One study by Schulte and Ihmels (2022) elaborated on the synthesis of borylated norbornadienes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and their application in Pd-catalyzed Suzuki–Miyaura coupling reactions. These reactions are pivotal for molecular solar thermal (MOST) energy storage, showcasing the compound's potential as a versatile building block in the development of energy storage solutions. The study highlights the photochromic properties of the norbornadiene/quadricyclane system, emphasizing its promise for MOST energy storage applications Schulte & Ihmels, 2022.

Catalytic Borylation and Synthesis of Arylboronates

Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the effective synthesis of arylboronates. This method proved particularly advantageous for the borylation of arylbromides bearing sulfonyl groups, demonstrating the compound's utility in creating complex organic molecules Takagi & Yamakawa, 2013.

Material Science and Drug Synthesis

In material science and drug development, the compound has been utilized as a building block for the synthesis of biologically active molecules and materials. For instance, Büttner et al. (2007) discussed the development of a new building block for the synthesis of silicon-based drugs and odorants, including the synthesis of the retinoid agonist disila-bexarotene, underscoring the compound's contribution to medicinal chemistry and material science Büttner et al., 2007.

Fluorescence and H2O2 Detection

Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its application in detecting H2O2 in living cells. This compound, with its significant sensitivity and selectivity for H2O2, showcases the potential for developing novel fluorescent probes for biological and chemical sensing applications Nie et al., 2020.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCZEVPFXFKMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

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